molecular formula C17H18N2O5 B101793 N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide CAS No. 19223-13-3

N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide

Cat. No. B101793
CAS RN: 19223-13-3
M. Wt: 330.33 g/mol
InChI Key: IJVJAFJGXBATBA-UHFFFAOYSA-N
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Description

N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide, commonly known as NPPA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. NPPA belongs to the class of compounds known as amides and has a molecular formula of C20H20N2O5.

Mechanism Of Action

The exact mechanism of action of NPPA is not fully understood. However, studies have shown that NPPA inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. NPPA also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

NPPA has been shown to have several biochemical and physiological effects. Studies have shown that NPPA reduces the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). NPPA also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the production of pro-inflammatory mediators. In addition, NPPA has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages And Limitations For Lab Experiments

One of the advantages of using NPPA in lab experiments is its high specificity for COX-2 inhibition. This allows researchers to study the specific effects of COX-2 inhibition without affecting the activity of other enzymes. However, one of the limitations of using NPPA is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for research on NPPA. One area of research is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use as an anticancer agent in the treatment of various types of cancer. Further studies are needed to elucidate the exact mechanism of action of NPPA and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The synthesis of NPPA is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product. NPPA has been extensively studied for its potential therapeutic applications in various disease conditions, including its use as an anti-inflammatory and anticancer agent. Further studies are needed to optimize the pharmacological properties of NPPA for therapeutic use.

Synthesis Methods

The synthesis of NPPA involves the reaction of 3-nitrophenol with 3-bromopropylamine hydrobromide to obtain 3-(3-nitrophenoxy)propylamine. The resulting compound is then reacted with phenylacetyl chloride to obtain NPPA. The synthesis of NPPA is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.

Scientific Research Applications

NPPA has been extensively studied for its potential therapeutic applications in various disease conditions. One of the primary areas of research is its use as an anti-inflammatory agent. Studies have shown that NPPA inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of inflammatory diseases. NPPA has also been studied for its potential use as an anticancer agent. Studies have shown that NPPA induces cell death in cancer cells and inhibits tumor growth in animal models of cancer.

properties

CAS RN

19223-13-3

Product Name

N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide

InChI

InChI=1S/C17H18N2O5/c1-13(20)18-14-5-2-7-16(11-14)23-9-4-10-24-17-8-3-6-15(12-17)19(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,18,20)

InChI Key

IJVJAFJGXBATBA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)[N+](=O)[O-]

Other CAS RN

19223-13-3

synonyms

N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide

Origin of Product

United States

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